4-Decenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decenedioic acid is an unsaturated dicarboxylic acid with the molecular formula C10H16O4 It is characterized by the presence of a double bond in its carbon chain, which distinguishes it from its saturated counterparts
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Decenedioic acid can be synthesized through several methods. One common approach involves the oxidation of unsaturated fatty acids. For instance, oleic acid can be oxidized to produce this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or ozone, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of olefins. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Decenedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: The double bond can be reduced using hydrogenation reactions, leading to the formation of decanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Alcohols and amines are used in esterification and amidation reactions, respectively, often in the presence of acid or base catalysts.
Major Products
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Decanedioic acid.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
4-Decenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: Studies have shown its role in metabolic pathways, particularly in the context of fatty acid metabolism.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
4-Decenedioic acid can be compared with other dicarboxylic acids, such as:
Decanedioic acid: A saturated counterpart with similar applications but different reactivity due to the absence of a double bond.
Sebacic acid: Another dicarboxylic acid used in polymer production, differing in chain length and properties.
Adipic acid: A shorter-chain dicarboxylic acid commonly used in nylon production.
The uniqueness of this compound lies in its unsaturation, which imparts distinct chemical properties and reactivity compared to its saturated analogs.
Eigenschaften
CAS-Nummer |
67494-01-3 |
---|---|
Molekularformel |
C10H16O4 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
(E)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+ |
InChI-Schlüssel |
CXGDCGIPEJKSCK-HNQUOIGGSA-N |
Isomerische SMILES |
C(CCC(=O)O)C/C=C/CCC(=O)O |
Kanonische SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.